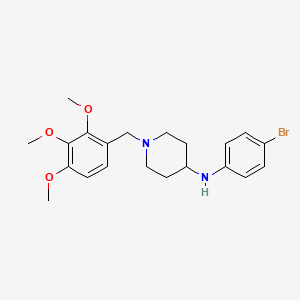![molecular formula C24H21N3O3S B12491460 N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida es un compuesto orgánico complejo con una estructura única que combina un anillo de piridazina con un grupo tiofeno carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida generalmente involucra múltiples pasos, comenzando con la preparación del núcleo de piridazina. Esto se puede lograr mediante la reacción de hidrazinas apropiadas con dicetonas en condiciones ácidas. El grupo tiofeno carboxamida se introduce luego a través de una reacción de acoplamiento utilizando ácido tiofeno-2-carboxílico y reactivos de acoplamiento adecuados como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi y metil se pueden oxidar para formar alcoholes o cetonas correspondientes.
Reducción: El grupo carbonilo en el anillo de piridazina se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico (HNO₃) para la nitración o bromo (Br₂) para la bromación.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir un fenol, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su estructura única y posibles interacciones con objetivos biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y a menudo se estudian mediante modelado molecular y ensayos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-metoxifenil)-N-metilacetamida: Comparte el grupo metoxifenilo pero carece de los componentes de piridazina y tiofeno.
N-(4-acetil-2-metilfenil)acetamida: Contiene una estructura aromática similar pero difiere en los grupos funcionales unidos.
N-(4-etoxifenil)-1-(4-metoxifenil)metanimina: Similar en tener grupos metoxifenilo pero difiere en la estructura general y los grupos funcionales.
Singularidad
N-[4-(4-metoxifenil)-6-metil-2-(4-metilfenil)-5-oxopiridazin-3-il]tiofeno-2-carboxamida es única debido a su combinación de un anillo de piridazina con un grupo tiofeno carboxamida. Esta estructura proporciona propiedades químicas y biológicas distintas que no se encuentran en los análogos más simples.
Propiedades
Fórmula molecular |
C24H21N3O3S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O3S/c1-15-6-10-18(11-7-15)27-23(25-24(29)20-5-4-14-31-20)21(22(28)16(2)26-27)17-8-12-19(30-3)13-9-17/h4-14H,1-3H3,(H,25,29) |
Clave InChI |
WLHJKSPJCMWHKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12491381.png)

![1-Oxo-3-(trifluoromethyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12491397.png)

![(5Z)-3-Benzyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)imidazolidin-4-one](/img/structure/B12491400.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12491405.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12491409.png)
methanone](/img/structure/B12491418.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12491421.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12491429.png)
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
![6-(4-Ethylamino-6-methoxy-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B12491442.png)
![3-hydroxy-4-(2-hydroxy-3-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491443.png)
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12491444.png)
